benzhydryl 3-bromo-2-oxopropanoate
Description
Benzhydryl 3-bromo-2-oxopropanoate is a synthetic organic compound characterized by a benzhydryl group (diphenylmethyl) esterified to a 3-bromo-2-oxopropanoate moiety. This structure confers unique reactivity and binding properties, making it a candidate for applications in medicinal chemistry, particularly in modulating protein-protein interactions (PPIs). The bromine atom at the 3-position enhances electrophilicity, while the ketone group at the 2-position facilitates hydrogen bonding. Its structural complexity and functional diversity position it as a valuable scaffold for drug discovery .
Properties
CAS No. |
62676-11-3 |
|---|---|
Molecular Formula |
C16H13BrO3 |
Molecular Weight |
333.18 g/mol |
IUPAC Name |
benzhydryl 3-bromo-2-oxopropanoate |
InChI |
InChI=1S/C16H13BrO3/c17-11-14(18)16(19)20-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2 |
InChI Key |
OIABLZXPMATIMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzhydryl 3-bromo-2-oxopropanoate can be synthesized through the esterification of benzhydrol with 3-bromo-2-oxopropanoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzhydryl moiety, leading to the formation of benzhydryl ketones.
Reduction: The compound can be reduced to yield benzhydryl alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzhydryl ketones.
Reduction: Benzhydryl alcohol derivatives.
Substitution: Substituted benzhydryl derivatives with various functional groups.
Scientific Research Applications
Benzhydryl 3-bromo-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzhydryl 3-bromo-2-oxopropanoate involves its reactivity with nucleophiles. The bromine atom acts as a leaving group, allowing the compound to undergo nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The thermodynamic and structural behavior of benzhydryl derivatives can vary significantly based on substitution patterns and stereochemistry. Below is a detailed comparison with analogs from the symmetrical and asymmetrical benzhydryl pyrrolidine-modified Tau peptide families, as reported in crystallographic and isothermal titration calorimetry (ITC) studies .
Table 1: Thermodynamic Parameters of Binding for Selected Benzhydryl Derivatives
| Compound ID | Configuration | Binding Mode | Kp (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
|---|---|---|---|---|---|---|
| 3.21a-f (Sym) | S-configured | Closed | 2.2–4.7 | -8.1 to -7.5 | -8.1 to -4.7 | -6.6 to -2.8 |
| 4.21a-g (Asym) | R-configured | Open | 2.2–4.7 | -8.1 to -7.5 | -1.5 to -4.7 | -6.6 to -2.8 |
Key Findings:
Binding Thermodynamics: Symmetrical analogs (e.g., 3.21a-f): Binding is entropically driven (-TΔS = -6.6 kcal/mol for 4.11e), with minor enthalpic contributions (ΔH = -1.5 kcal/mol). This is attributed to the "closed" binding mode, where the S-configured benzhydryl group optimally fills hydrophobic pockets, displacing ordered water molecules and increasing entropy . Asymmetrical analogs (e.g., 4.21f-I): Binding is enthalpically driven (ΔH = -4.7 kcal/mol for 4.21f-I), with a reduced entropic contribution (-TΔS = -2.8 kcal/mol). The R-configured benzhydryl group adopts an "open" binding mode, exposing hydrophobic surfaces to solvent and stabilizing interactions via hydrogen bonds and van der Waals forces .
Structural Determinants :
- Steric and Stereochemical Effects : The S-configuration in symmetrical analogs avoids steric clashes, enabling deeper penetration into hydrophobic pockets. In contrast, the R-configuration in asymmetrical analogs forces a solvent-exposed orientation, favoring enthalpic interactions .
- Solvent Ordering : The "closed" mode reduces solvent-accessible surface area (SASA), minimizing ordered water displacement (entropic gain). The "open" mode retains ordered water networks, favoring enthalpy-driven binding .
Table 2: Functional Group Impact on Binding
Implications for this compound
- The bromine atom may enhance covalent binding to cysteine residues in target proteins, a feature absent in the pyrrolidine analogs.
- The benzhydryl group ’s configuration (R vs. S) will dictate its binding mode, with S-configurations favoring entropic efficiency and R-configurations enabling enthalpic stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
